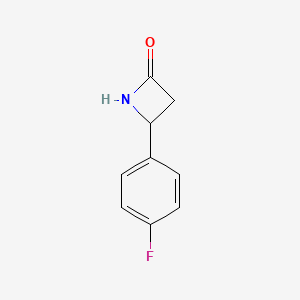

4-(4-Fluorophenyl)azetidin-2-one

説明

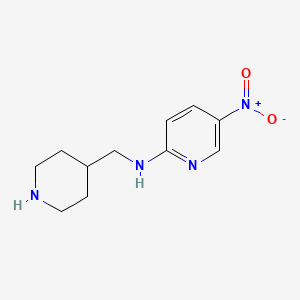

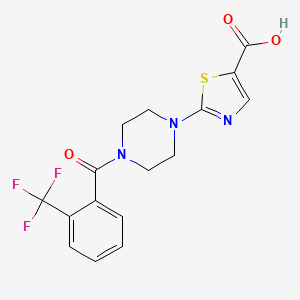

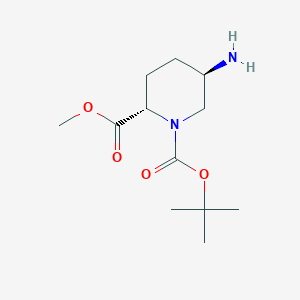

The compound 4-(4-Fluorophenyl)azetidin-2-one is a derivative of azetidin-2-one, which is a four-membered lactam structure. The presence of the fluorophenyl group at the 4-position is expected to influence the chemical and biological properties of the molecule. Azetidin-2-ones, in general, have been studied for their potential as antiviral, antibacterial, and antitumor agents due to their structural similarity to β-lactam antibiotics.

Synthesis Analysis

The synthesis of azetidin-2-one derivatives can be achieved through various methods, including the Kinugasa reaction, which is a cycloaddition reaction involving nitrone and alkyne components. In the context of this compound, although the specific synthesis is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as IR, Mass, and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of azetidin-2-one derivatives is crucial for their biological activity. X-ray crystallography studies have been used to determine the optimal torsional angles for antiproliferative activity in related compounds . The introduction of a fluorine atom in the phenyl ring is known to affect the electronic properties and can influence the molecular interactions of the compound .

Chemical Reactions Analysis

Azetidin-2-ones can participate in various chemical reactions due to their reactive lactam ring. The presence of the fluorophenyl group may affect the reactivity and selectivity of these reactions. For instance, the fluorine atom could influence the outcome of nucleophilic attacks on the lactam carbonyl or electrophilic substitutions on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the electron-withdrawing fluorine atom. This could lead to changes in solubility, boiling and melting points, and stability. The fluorine substitution has been shown to decrease fluorescence quantum yields and decay times in related compounds, indicating an enhancement in radiationless deactivation of the excited state .

Relevant Case Studies

Case studies involving azetidin-2-ones have demonstrated their potential as antiviral agents against human coronavirus and influenza A virus , as well as their antitumor activity targeting tubulin in cancer cells . Additionally, the introduction of fluorine into the phenyl ring has been shown to affect the photophysical properties, which could be relevant for the development of fluorescent probes or materials .

科学的研究の応用

Azetidin-2-one Structures and Antimitotic Properties

Azetidin-2-ones, specifically those with a 1-(3,4,5-trimethoxyphenyl) core, have been studied for their structural properties and potential antimitotic activities. Variants with different substituents, including the 3-(4-fluorophenyl) variant, have been characterized. Their structural elucidation has been crucial in understanding their role as antimitotic compounds, potentially contributing to cancer research (Twamley, O’Boyle, & Meegan, 2020).

Crystal Structure Analysis

The crystal structure of ezetimibe anhydrate, a compound with a similar core structure as 4-(4-Fluorophenyl)azetidin-2-one, has been determined from laboratory powder diffraction data. Understanding its crystal structure is vital for its application in cholesterol absorption inhibition (Brüning, Alig, & Schmidt, 2010).

Spectroscopic Characterization

Role in Structural Characterization

The spectroscopic characterization of azetidin-2-ones with various substituents, including fluorophenyl groups, has been detailed. The study emphasizes the influence of different substituents on IR absorption and NMR frequencies, highlighting the complexity and importance of accurate spectroscopic analysis in confirming the structure of these compounds (Singh & Pheko, 2008).

作用機序

Target of Action

The primary target of 4-(4-Fluorophenyl)azetidin-2-one, also known as Ezetimibe , is the Niemann-Pick C1-like 1 (NPC1L1) protein , a cholesterol transporter located in the small intestine . This protein plays a crucial role in the absorption of cholesterol and related phytosterols .

Mode of Action

Ezetimibe acts as a selective cholesterol absorption inhibitor . It interacts with the NPC1L1 protein, preventing the uptake of cholesterol . This interaction results in a decrease in the amount of cholesterol absorbed from the diet and a reduction in the level of cholesterol in the body .

Biochemical Pathways

By inhibiting the NPC1L1 protein, Ezetimibe affects the cholesterol absorption pathway in the intestine . This leads to a decrease in the total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), and triglycerides (TG) levels, and an increase in high-density lipoprotein cholesterol (HDL-C) levels .

Pharmacokinetics

The pharmacokinetics of Ezetimibe involves its absorption, distribution, metabolism, and excretion (ADME). As a selective inhibitor of the sterol transporter NPC1L1 in the small intestine, Ezetimibe is well absorbed and extensively metabolized in the body

Result of Action

The molecular and cellular effects of Ezetimibe’s action include a significant reduction in plasma cholesterol levels . By inhibiting cholesterol absorption, Ezetimibe reduces plasma cholesterol levels from 964 to 374 mg/dL, from 726 to 231 mg/dL, and from 516 to 178 mg/dL in different diet conditions .

Action Environment

The action, efficacy, and stability of Ezetimibe can be influenced by various environmental factors. For instance, the compound is a colorless, hydrolytically vulnerable solid with a melting point between 73 and 74 °C These physical properties may affect its stability and efficacy under different environmental conditions

将来の方向性

The future directions of “4-(4-Fluorophenyl)azetidin-2-one” and similar compounds could involve further investigation into their potential biological activities . For instance, azetidin-2-ones have been studied for their antiproliferative activity , suggesting potential applications in medical research.

特性

IUPAC Name |

4-(4-fluorophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWTWFCFHLNSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670517 | |

| Record name | 4-(4-Fluorophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930769-46-3 | |

| Record name | 4-(p-Fluorophenyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930769-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)

![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)